molecular formula C19H24N2OS2 B14961138 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B14961138
M. Wt: 360.5 g/mol
InChI Key: YKACPVQGBNFYJK-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound that features both indole and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Indole Derivative: Starting with 2-methylindole, various functional groups can be introduced through electrophilic substitution reactions.

    Formation of the Piperidine Derivative: 3,5-dimethylpiperidine can be synthesized through the hydrogenation of the corresponding pyridine derivative.

    Coupling Reaction: The indole and piperidine derivatives can be coupled using a suitable linker, such as an oxoethyl group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the oxoethyl group.

    Substitution: Various substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and piperidine moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate
  • 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 4,4-dimethylpiperidine-1-carbodithioate

Uniqueness

The unique combination of the indole and piperidine moieties, along with specific substitutions, can confer distinct chemical and biological properties, making 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 3,5-dimethylpiperidine-1-carbodithioate a compound of interest for further research.

Properties

Molecular Formula

C19H24N2OS2

Molecular Weight

360.5 g/mol

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C19H24N2OS2/c1-12-8-13(2)10-21(9-12)19(23)24-11-17(22)18-14(3)20-16-7-5-4-6-15(16)18/h4-7,12-13,20H,8-11H2,1-3H3

InChI Key

YKACPVQGBNFYJK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC(=O)C2=C(NC3=CC=CC=C32)C)C

Origin of Product

United States

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